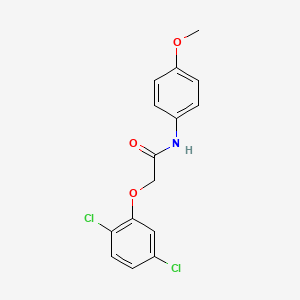

2-(2,5-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-(2,5-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide involves several chemical reactions. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized through the conversion of aromatic organic acids into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols, which were subsequently reacted with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Rehman et al., 2013).

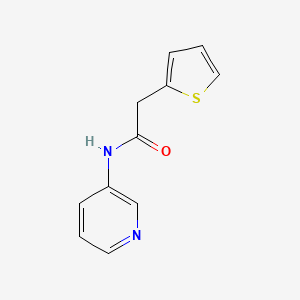

Molecular Structure Analysis

The molecular structure of related compounds showcases the importance of NMR, IR, and mass spectral data in confirming the structures of synthesized compounds. For example, the structure of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was elucidated through IR, 1HNMR, and elemental analysis, demonstrating the compound's detailed structural features (Tao Jian-wei, 2009).

Chemical Reactions and Properties

The chemical properties of compounds similar to 2-(2,5-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide are illustrated through reactions such as silylation, which involves the interaction with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic compounds. This process highlights the compound's reactivity and the formation of heterocycles (Lazareva et al., 2017).

Physical Properties Analysis

The physical properties of such compounds can be inferred from their synthesis conditions and structural characteristics. For instance, the yield and reaction conditions for N-phenyl-2,2-di(4-chlorophenoxy)acetamide provide insight into its physical properties, such as solubility and stability under various conditions (Tao Jian-wei, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for understanding the behavior of 2-(2,5-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide in different environments. The interaction with other chemical agents, such as in the silylation process, provides valuable information on its chemical characteristics and potential for further chemical modifications (Lazareva et al., 2017).

Aplicaciones Científicas De Investigación

Metabolism Studies

Studies on chloroacetamide herbicides like acetochlor and alachlor have revealed complex metabolic activation pathways in both human and rat liver microsomes, leading to potential carcinogenic compounds. These pathways involve the formation of specific metabolites such as CDEPA and CMEPA, which undergo further metabolism to bioactivated carcinogenic products (Coleman et al., 2000).

Herbicidal Efficacy and Soil Interaction

Research on the reception, activity, and mobility of chloroacetamide herbicides in soil has highlighted the impact of agricultural practices, such as straw mulching and irrigation, on the effectiveness of these compounds. Such studies are critical for optimizing herbicidal applications and understanding environmental interactions (Banks & Robinson, 1986).

Environmental Fate and Adsorption

Investigations into the adsorption and mobility of herbicides like alachlor and metolachlor have shown that these processes are influenced by soil properties, which in turn affect the efficacy of the herbicides. These findings are essential for assessing the environmental impact of herbicide use (Peter & Weber, 1985).

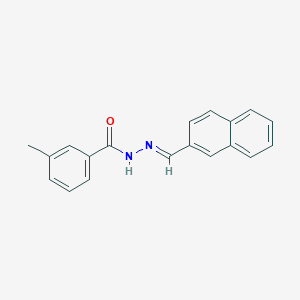

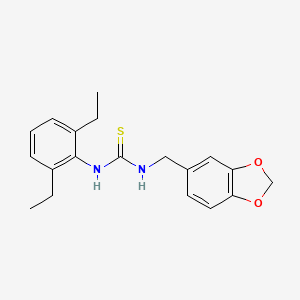

Synthetic Methods and Molecular Docking

Synthetic methods for generating novel compounds with potential antimicrobial or anti-inflammatory activities often involve derivatives of chloroacetamide or related structures. Molecular docking analyses of such compounds can predict their efficacy against specific biological targets, contributing to the development of new therapeutic agents (Sharma et al., 2018).

Propiedades

IUPAC Name |

2-(2,5-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3/c1-20-12-5-3-11(4-6-12)18-15(19)9-21-14-8-10(16)2-7-13(14)17/h2-8H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKXAIYDHCIMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B5523362.png)

![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-propyl-3-pyrrolidinyl}ethanesulfonamide hydrochloride](/img/structure/B5523368.png)

![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B5523386.png)

![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5523388.png)

![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5523399.png)

![5-[(4-methoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5523415.png)

![N-(2-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5523479.png)

![N'~1~,N'~4~-bis[4-(dimethylamino)benzylidene]terephthalohydrazide](/img/structure/B5523485.png)